molecular formula C11H12N4 B1520736 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1240528-81-7

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1520736
CAS RN: 1240528-81-7
M. Wt: 200.24 g/mol
InChI Key: KDJYUNISHWNLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, also known as 4-CPA, is an organic compound containing a cyclopropyl group attached to a triazole ring. It is a colorless, slightly soluble solid and is used mainly as a research chemical in scientific studies. It has a variety of applications in research and industry, including its use in synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Anticancer Applications

1,2,4-triazole derivatives, including “4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Applications

1,2,4-triazole derivatives have also been used in the development of antifungal agents . They have shown significant antifungal activities against various fungi, including cucumber Botrytis cinerea, strawberry Botrytis cinerea, tobacco Botrytis cinerea, blueberry Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav .

Industrial Applications

Compounds containing the 1,2,4-triazole moiety have found wide use in industrial applications . These include dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Medicinal Chemistry

In medicinal chemistry, these heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .

Broad Spectrum Therapeutic Applications

1,2,4-Triazole derivatives have a broad spectrum of therapeutically interesting drug candidates . They have been used as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Development of New Antimicrobial Agents

With the increasing urgency to develop new antimicrobial agents with high antimicrobial performances and good environmental friendliness, 1,2,4-triazole derivatives have been extensively applied in antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal agents .

Mechanism of Action

Mode of Action

The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction may lead to conformational changes or alterations in enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.

Its unique structure warrants exploration for potential therapeutic applications . 🌟

properties

IUPAC Name

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJYUNISHWNLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
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4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 3
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 4
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4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 5
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 6
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

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